molecular formula C25H28N2O4S2 B5063470 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide

Cat. No.: B5063470
M. Wt: 484.6 g/mol
InChI Key: DANIURSNDCGKAQ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide is a complex organic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound’s unique structure, featuring both sulfonyl and thioether groups, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with 2-ethoxyaniline to form the sulfonamide intermediate. This intermediate undergoes further reactions with 2-(4-methylphenyl)thioethylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The thioether group may also interact with thiol groups in proteins, affecting their function. These interactions can disrupt biological pathways and exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S2/c1-3-31-24-12-8-7-11-23(24)27(33(29,30)22-9-5-4-6-10-22)19-25(28)26-17-18-32-21-15-13-20(2)14-16-21/h4-16H,3,17-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANIURSNDCGKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCCSC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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